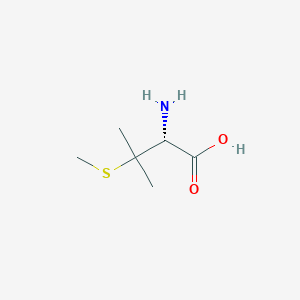

S-Methylpenicillamine

Vue d'ensemble

Description

S-Methylpenicillamine is a valine derivative.

Applications De Recherche Scientifique

1. Analytical Methodology

- Plasma Redox State Analysis : S-Methylpenicillamine (S-MPA) has been incorporated into a capillary electrophoresis method for measuring physiological thiols in plasma. This method facilitates baseline separation of S-MPA from other thiols and allows measurement of its various forms, including reduced, free, and protein-bound states (Zinellu et al., 2004).

2. Therapeutic Applications and Effects

- Metabolism in Neurodegenerative Diseases : In neurodegenerative conditions like Parkinson's and Motor Neurone Disease, the metabolism of S-MPA, particularly its S-methylation, has been observed to be significantly higher compared to controls (Peters et al., 1994).

- Cancer Cell Response Enhancement : S-MPA, combined with hydroperoxide metabolism inhibitors, has shown potential in enhancing lung and breast cancer cell responses to radiation and carboplatin. This effect is mediated through H2O2-induced oxidative stress (Sciegienka et al., 2017).

3. Pharmacokinetics and Drug Analysis

- Clinical Pharmacokinetics : The pharmacokinetics of S-MPA have been studied, highlighting its absorption, distribution, metabolism, and excretion, which are crucial for understanding its therapeutic and adverse effects (Netter et al., 1987).

- High-Performance Liquid Chromatography Analysis : Techniques like high-performance liquid chromatography have been utilized for the analysis of S-MPA in various biological samples, demonstrating its applicability in pharmacological research (Yusof et al., 2000).

4. Mechanistic Insights and Molecular Studies

- Involvement in Nitric Oxide/NMDA Pathways : S-MPA's interaction with the nitric oxide system and NMDA receptors has been studied, showing its potential effects on seizures in mice, which could offer insights into its wider pharmacological actions (Rahimi et al., 2014).

- Chiral Distinction Studies : Research on distinguishing the chiral forms of penicillamine, including S-MPA, using metal-ion coupled cyclodextrin complexes, provides insight into its molecular behavior, which is significant for its therapeutic application and safety (Yang et al., 2021).

5. Treatment Efficacy in Specific Conditions

- Effectiveness in Systemic Sclerosis : A long-term study examined the effectiveness of S-MPA in treating rapidly progressive systemic sclerosis, showing significant improvement in skin sclerosis and prolonged survival of patients (Jimenez & Sigal, 1991).

Propriétés

IUPAC Name |

2-amino-3-methyl-3-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMLYGQTOGLZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34297-28-4 | |

| Record name | DL-S-Methylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034297284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

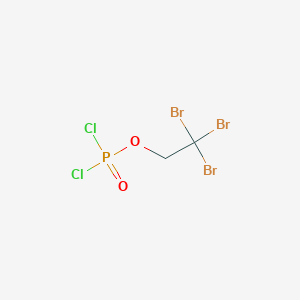

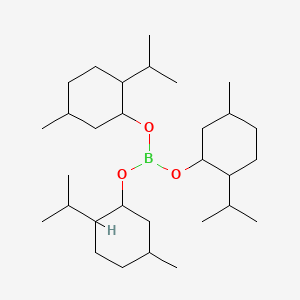

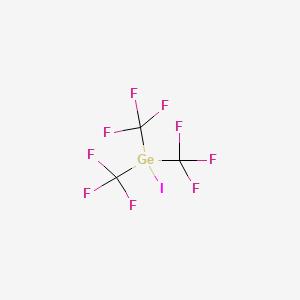

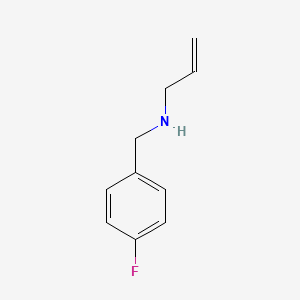

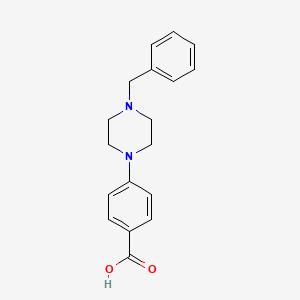

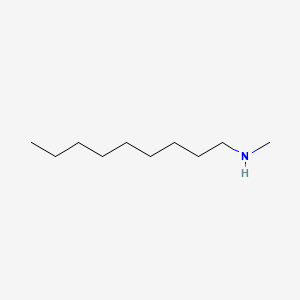

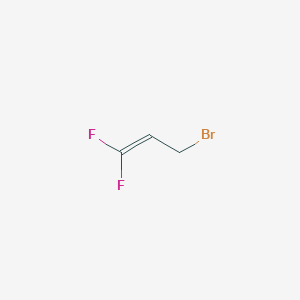

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

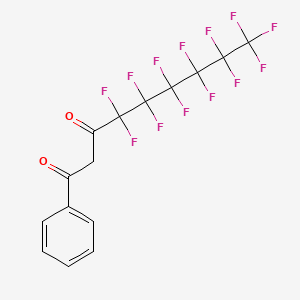

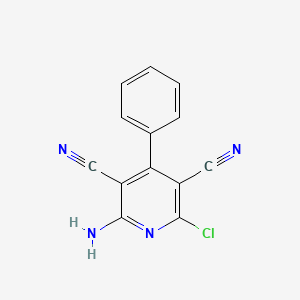

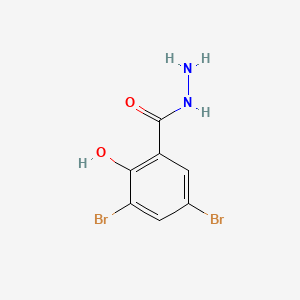

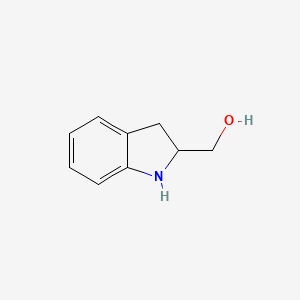

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)

![2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline](/img/structure/B1608815.png)

![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)